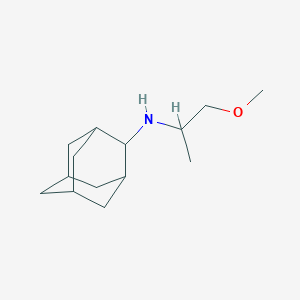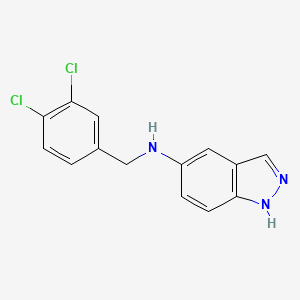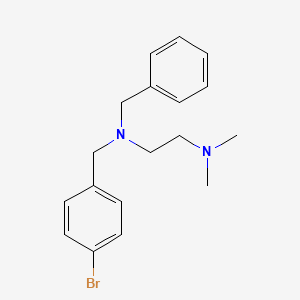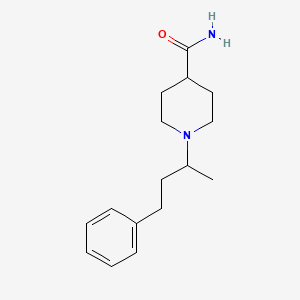![molecular formula C14H23NO2 B3853294 (2-methoxy-1-methylethyl)[2-(2-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3853294.png)
(2-methoxy-1-methylethyl)[2-(2-methoxyphenyl)-1-methylethyl]amine
Overview
Description
Compounds with methoxy and ethyl groups are often used in organic chemistry. The methoxy group (-OCH3) is a functional group consisting of an oxygen atom bonded to a methyl group. The ethyl group (-C2H5) is an alkyl substituent derived from ethane (C2H6). They can participate in a variety of chemical reactions, and are commonly found in a wide range of organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition, where a methoxy or ethyl group is introduced into a molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving methoxy and ethyl groups can be quite diverse, depending on the other functional groups present in the molecule. They can undergo reactions like elimination, substitution, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods. These properties are influenced by factors like the compound’s molecular structure and the types of functional groups it contains .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a specific compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on developing it into a drug. Alternatively, if the compound has interesting chemical reactivity, researchers might study it further to understand its potential uses in chemical synthesis .
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(15-12(2)10-16-3)9-13-7-5-6-8-14(13)17-4/h5-8,11-12,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZLWPMZICJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853212.png)







![N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)

![4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)

![ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)
![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)